molecular formula C7H7F2N3O4 B2465547 [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 925607-46-1

[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2465547
CAS No.: 925607-46-1
M. Wt: 235.147
InChI Key: DDUHAPRAGZZKCT-UHFFFAOYSA-N
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Description

“[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C7H7F2N3O4 and a molecular weight of 235.14 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound is part of a broader field of research that has seen significant advances in difluoromethylation processes . Unique synthesis routes had to be developed for five-membered heterocyclic systems with a special substitution pattern . These routes rely on methods such as the van Leusen pyrrole synthesis and the halogen dance reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C(F)F)N+[O-] .


Chemical Reactions Analysis

The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors . The chemical reactions involved in its synthesis are part of the broader field of difluoromethylation processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.14 and a molecular formula of C7H7F2N3O4 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reaction of similar pyrazole derivatives with sodium nitrite in acetic acid has been studied, indicating the potential for chemical transformations involving [3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]acetic acid (Yakovlev et al., 2013).

Corrosion Inhibition

  • Pyrazoline derivatives, which are structurally similar, have been investigated as corrosion inhibitors for mild steel in acidic media. This suggests potential applications of this compound in protecting metal surfaces (Lgaz et al., 2018).

Antifungal Activity

  • A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the target compound, showed significant antifungal activities, indicating potential biomedical applications (Du et al., 2015).

Catalytic Applications

  • Compounds with pyrazole derivatives have been used as catalysts in various chemical reactions, suggesting that this compound could have similar applications (Xie et al., 2014).

Antimicrobial and Antiinflammatory Activities

  • Research on various pyrazoline derivatives has revealed their antimicrobial and antiinflammatory properties, which could be relevant for the target compound as well (Narayana et al., 2009).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related pyrazole compounds provide insights into potential synthetic routes and structural characteristics of this compound (Peters et al., 2009).

Future Directions

The field of difluoromethylation, which includes the synthesis of this compound, has seen significant advances in recent years . Future research will likely continue to explore and refine these processes, potentially leading to new applications in proteomics research and beyond .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3-6(12(15)16)5(7(8)9)10-11(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHAPRAGZZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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